Vaninolol

Description

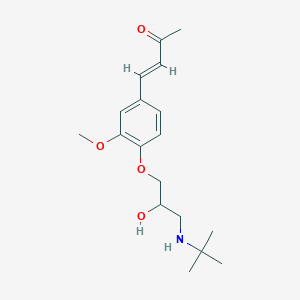

Vaninolol ((±)4-[4'-(2-hydroxy-3-tert-butyl-aminopropoxy)-3'-methoxyphenyl]-3-buten-2-one) is a selective β₁-adrenoceptor antagonist derived from vanillin, a natural phenolic aldehyde . It exhibits competitive antagonism against β-adrenergic receptors, with greater potency on cardiac tissue (atria) than tracheal smooth muscle, confirming its β₁-selectivity . In vivo studies in normotensive rats demonstrated dose-dependent bradycardia and sustained pressor effects, comparable to propranolol.

This compound has moderate hydrophilicity (atenolol > this compound > propranolol), which influences its pharmacokinetic profile, favoring reduced central nervous system penetration compared to lipophilic agents like propranolol . It lacks intrinsic sympathomimetic activity (ISA) but exhibits mild direct cardiac depression at high concentrations .

Properties

Molecular Formula |

C18H27NO4 |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

(E)-4-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-methoxyphenyl]but-3-en-2-one |

InChI |

InChI=1S/C18H27NO4/c1-13(20)6-7-14-8-9-16(17(10-14)22-5)23-12-15(21)11-19-18(2,3)4/h6-10,15,19,21H,11-12H2,1-5H3/b7-6+ |

InChI Key |

KNJXMWDDBCYKTK-VOTSOKGWSA-N |

Isomeric SMILES |

CC(=O)/C=C/C1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)OC |

Canonical SMILES |

CC(=O)C=CC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)OC |

Synonyms |

(+-)4-(4'-(2-hydroxy-3-tert-butylaminopropoxy)-3'-methoxyphenyl)-3-buten-2-one vaninolol |

Origin of Product |

United States |

Comparison with Similar Compounds

This compound vs. Propranolol

- Selectivity: this compound’s β₁-selectivity reduces bronchoconstriction risks (common with propranolol’s β₂-blockade) .

- Lipophilicity: Propranolol’s high lipophilicity enhances CNS penetration, linked to side effects like fatigue, whereas this compound’s moderate profile may mitigate these issues .

- Ocular Effects: this compound uniquely improves retinal perfusion, unlike propranolol, which lacks ocular hypotensive efficacy .

This compound vs. Atenolol

- Potency: this compound shows stronger β₁-blockade than atenolol in binding studies (potency order: propranolol > this compound ≥ atenolol) .

- Hydrophilicity: Atenolol’s low lipophilicity limits CNS effects but requires higher doses for efficacy compared to this compound .

This compound vs. Capsinolol

This compound vs. Eugenolol

- ISA Controversy: Evidence conflicts on ISA; this compound was initially reported ISA-negative , but a later study suggested cAMP modulation in smooth muscle cells, resembling partial β₂-agonist activity . This discrepancy may reflect dose-dependent effects or model-specific responses.

Structural and Functional Distinctions

- Vanillin Derivatives: this compound’s vanillin backbone distinguishes it from agents like dehydrozingeronolol (derived from dehydrozingerone) . This structural difference may enhance β₁-affinity and reduce off-target effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.